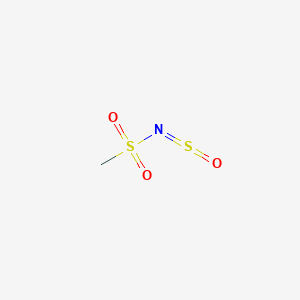
N-sulfinylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-sulfinylmethanesulfonamide is a useful research compound. Its molecular formula is CH3NO3S2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications
N-sulfinylmethanesulfonamide serves as a valuable intermediate in organic synthesis. Its ability to undergo skeletal reorganization has been extensively studied, particularly in the context of N-sulfonyl ynamides. Upon treatment with lithium diisopropylamine, this compound can undergo lithiation and cyclization processes, leading to the formation of various derivatives such as thiete sulfones and propargyl sulfonamides. This process showcases high atom economy and synthetic versatility, making it a promising pathway for generating complex molecular architectures from simple precursors .
Table 1: Overview of Synthetic Transformations Involving this compound
| Transformation Type | Conditions | Products |
|---|---|---|
| Lithiation/Cyclization | LDA, Low Temperature | Thiete Sulfones, Propargyl Sulfonamides |
| Michael Addition | Mild Conditions | N-sulfonyl Formamidines |
| Cycloaddition | Azides with Alkynes | Amide Derivatives |
Biological Activities
Research indicates that this compound derivatives exhibit notable biological activities, particularly in antimicrobial and antiproliferative contexts. For instance, compounds derived from this sulfonamide have shown effectiveness against various cancer cell lines, suggesting potential applications in cancer therapy. Studies have demonstrated that these derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo .
Case Study: Antiproliferative Effects
A study evaluating sulfonanilide compounds revealed that certain derivatives of this compound exhibited significant antiproliferative effects against breast cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .
Antioxidant Properties
Recent investigations into the antioxidant capabilities of this compound have highlighted its potential as a radical scavenger. A series of acetamidosulfonamide derivatives were synthesized and tested for their antioxidant activities, demonstrating significant radical scavenging effects and superoxide dismutase-like activity . This suggests that compounds derived from this compound could be beneficial in mitigating oxidative stress-related conditions.
Eigenschaften
CAS-Nummer |
40866-96-4 |
|---|---|
Molekularformel |
CH3NO3S2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
N-sulfinylmethanesulfonamide |
InChI |
InChI=1S/CH3NO3S2/c1-7(4,5)2-6-3/h1H3 |
InChI-Schlüssel |
UJXGJRIREDZEOB-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N=S=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















